molecular formula C20H15BrN4O2 B11510683 4-bromo-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

4-bromo-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

Cat. No.: B11510683
M. Wt: 423.3 g/mol
InChI Key: UDBXEIOWINJWTE-UHFFFAOYSA-N
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Description

4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a bromine atom, a pyridine ring, and a tetrahydroquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with a suitable reagent, such as bromine, to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(6-METHYL-PYRIDIN-2-YL)-BENZAMIDE: Similar structure but with a methyl group instead of the tetrahydroquinazoline moiety.

    3-BROMO-N-(3-BROMOBENZOYL)-N-(PYRIDIN-2-YL)BENZAMIDE: Contains additional bromine atoms and different substitution patterns.

Uniqueness

4-BROMO-N-[4-OXO-2-(PYRIDIN-2-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15BrN4O2

Molecular Weight

423.3 g/mol

IUPAC Name

4-bromo-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C20H15BrN4O2/c21-14-10-8-13(9-11-14)19(26)24-25-18(17-7-3-4-12-22-17)23-16-6-2-1-5-15(16)20(25)27/h1-12,18,23H,(H,24,26)

InChI Key

UDBXEIOWINJWTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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